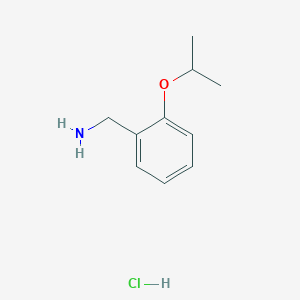
6-Methyl-2-(2H-tetrazol-5-yl)-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline typically involves the condensation of corresponding acids followed by hydrolysis and cyclization . One common method includes the use of tetrahydrofuran as a solvent medium . Another synthetic route involves microwave-assisted reactions with primary alcohols or aldehydes in the presence of molecular iodine and ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets research-grade standards.
化学反応の分析
Types of Reactions
6-Methyl-2-(2H-tetrazol-5-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrazole ring, leading to different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, ammonia, dicyandiamide, and sodium azide . Reaction conditions often involve the use of solvents like tetrahydrofuran and microwave-assisted techniques to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrazole derivatives, which have significant applications in medicinal chemistry and material science .
科学的研究の応用
6-Methyl-2-(2H-tetrazol-5-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can influence various biochemical processes . The quinoline ring contributes to the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
- 1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone
- Benzoic acid, 2-(2H-tetrazol-5-yl)-, methyl ester
Uniqueness
6-Methyl-2-(2H-tetrazol-5-yl)quinoline is unique due to its specific combination of a quinoline ring and a tetrazole ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .
特性
IUPAC Name |
6-methyl-2-(2H-tetrazol-5-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-7-2-4-9-8(6-7)3-5-10(12-9)11-13-15-16-14-11/h2-6H,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQVIQKYEKLXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847168.png)
![Methyl (3S)-2-acetyl-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2847169.png)

![2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2847173.png)
![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)
![5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2847176.png)


![1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2847182.png)
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide](/img/structure/B2847183.png)
![N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2847184.png)

